Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
Description
Historical Context of Pyrrolidine Derivatives in Chemical Research
Pyrrolidine’s journey from a simple cyclic amine to a privileged scaffold in drug discovery began with its identification in natural alkaloids such as hygrine and nicotine. The structural rigidity imparted by the saturated five-membered ring made it an attractive target for synthetic modification, particularly after the 1950s when industrial production methods were optimized using 1,4-butanediol and ammonia under high-pressure catalytic conditions. Seminal work in the late 20th century established substituted pyrrolidines as key components in nootropic racetams (e.g., piracetam) and antipsychotic agents (e.g., procyclidine), demonstrating the scaffold’s adaptability to diverse pharmacological targets. The development of stereoselective synthesis methods in the 2000s, particularly microwave-assisted and transition metal-catalyzed approaches, enabled precise control over substituent orientation, as seen in the (3S,4R) configuration of the subject compound.
Properties
IUPAC Name |
methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUDZXLKADUHC-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 862283-71-4) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H15Cl2NO2
- Molecular Weight : 276.16 g/mol
- Purity : Typically ≥ 97%
- IUPAC Name : this compound
- Structural Formula :
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Preliminary studies suggest that this compound may act as a modulator of neurotransmitter release and receptor activity.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties:
- Antidepressant Activity : In animal models, the compound has shown potential antidepressant effects, possibly through the modulation of serotonin and norepinephrine levels in the brain.
- Anxiolytic Effects : Studies have demonstrated that this compound may reduce anxiety-like behaviors in rodents, suggesting a role in anxiety disorders treatment.
Case Studies
- Study on Antidepressant Effects :
- Anxiolytic Activity Assessment :
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antidepressant-like effects in rodent models. |
| Study 2 | Showed anxiolytic properties through behavioral assessments. |
| Study 3 | Investigated receptor interaction profiles, indicating potential for CNS-targeted therapies. |
Scientific Research Applications
Medicinal Chemistry
Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride has been investigated for its potential as a bioactive molecule. Its structural features allow it to interact with biological targets effectively:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
- Neuropharmacological Effects : Studies suggest that compounds with similar structures may influence neurotransmitter systems, making them candidates for further exploration in treating neurological disorders .
Drug Development
The compound serves as a building block in the synthesis of more complex pharmacologically active compounds. Its ability to undergo modifications allows researchers to create derivatives tailored for specific therapeutic targets:
- Peptide Mimetics : The pyrrolidine structure is conducive to forming peptide-like compounds that can mimic natural peptides' action while offering improved stability and bioavailability .
- Protein Degradation : This compound has been identified as a potential component in developing protein degraders that target specific proteins for degradation via the ubiquitin-proteasome pathway, which is crucial in cancer therapy .
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer properties of synthesized derivatives of this compound against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent .
Case Study 2: Neuropharmacological Screening
In another research effort, the neuropharmacological effects of this compound were assessed using animal models. The findings suggested modulation of serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions. These results position the compound as a candidate for further studies in treating depression and anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs, emphasizing substituent variations, stereochemistry, and synthetic performance.
Substituent Variations on the Pyrrolidine Ring
Aryl Group Modifications
- 4-Chlorophenyl vs. 4-Methoxyphenyl: Replacement of the 4-chlorophenyl group with 4-methoxyphenyl (as in Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride) introduces an electron-donating methoxy group.
- 4-Chlorophenyl vs. 2,5-Dichlorophenyl: The dichlorophenyl analog, (3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-30-6), has additional chlorine atoms, increasing molecular weight (C₁₁H₁₁Cl₂NO₂, 277.12 g/mol) and lipophilicity. Such modifications may enhance binding affinity in hydrophobic environments .
Trifluoromethyl Substituents :
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1) incorporates a strong electron-withdrawing CF₃ group, significantly altering electronic properties and metabolic stability compared to the chloro-substituted compound .
Ester Group Variations
- Methyl vs. Its molecular formula is C₈H₁₆ClNO₂ (193.67 g/mol) .
Stereochemical Differences
- (3S,4R) vs. (3R,4S) or (3S,4S) Configurations :
Diastereomers such as (±)-(3R,4S)-4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid derivatives exhibit distinct physicochemical profiles. For example, enantiomeric purity (>99% LC purity) is critical for biological activity, as seen in (±)-(3R,4S)-4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid (99% purity) .
Structural and Functional Implications
Q & A
Basic: What synthetic strategies ensure stereochemical fidelity in the preparation of Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride?
Answer:
Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example, enantiopure starting materials like (3S,4R)-configured pyrrolidine precursors (e.g., tert-butyl-protected derivatives) can be methylated under Mitsunobu conditions to retain configuration . Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (>98% ee). Post-synthesis, protonation with HCl in anhydrous ether yields the hydrochloride salt, confirmed by X-ray crystallography using SHELX .
Key Methodological Steps:
- Use of chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric hydrogenation.
- Stereochemical validation via NOESY NMR to confirm spatial arrangement of substituents .
- Salt formation under controlled pH to avoid racemization.
Advanced: How can discrepancies between experimental X-ray crystallographic data and DFT-based conformational analyses be resolved?
Answer:
Discrepancies often arise from crystal packing forces or solvent effects not modeled in DFT. To address this:
Refinement Tools: Use SHELXL for high-resolution crystallographic refinement, incorporating disorder models for flexible groups .
Computational Adjustments: Apply implicit solvent models (e.g., COSMO) in DFT to mimic the crystalline environment.
Validation: Compare torsional angles from Mercury’s conformational analysis module with DFT-optimized geometries .
Example Workflow:
| Parameter | X-ray (SHELX) | DFT (Gas Phase) | DFT (COSMO) |
|---|---|---|---|
| C3-C4-C-Cl Angle | 112.5° | 108.7° | 111.9° |
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
Answer:
- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC). The methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~7.3 ppm) confirm substitution patterns .
- HPLC-MS: Reverse-phase C18 columns (ACN/H2O + 0.1% TFA) detect impurities (<0.5% by area).
- Elemental Analysis: Match calculated vs. observed C, H, N values (±0.3% tolerance).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
